4-Chloro-2-methyl-3-nitroaniline
Overview
Description
4-Chloro-2-methyl-3-nitroaniline is an organic compound with the molecular formula C7H7ClN2O2. It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the 4-position, a methyl group at the 2-position, and a nitro group at the 3-position. This compound is of interest due to its applications in various fields, including organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-3-nitroaniline typically involves nitration and halogenation reactions. One common method is the nitration of 2-methyl-4-chloroaniline, which involves treating the compound with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the formation of by-products .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration processes. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or distillation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methyl-3-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chlorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.
Major Products Formed
Reduction: 4-Chloro-2-methyl-3-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: 4-Chloro-2-methyl-3-nitrobenzoic acid.
Scientific Research Applications
4-Chloro-2-methyl-3-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in the development of pharmaceuticals.
Industry: It is used in the production of materials with nonlinear optical properties, which are important in optoelectronics and photonics
Mechanism of Action
The mechanism of action of 4-Chloro-2-methyl-3-nitroaniline depends on its chemical structure and the specific application. For instance, in biological systems, the compound may interact with cellular components through its nitro and amino groups, leading to various biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-nitroaniline: Similar structure but lacks the methyl group.
2-Methyl-4-nitroaniline: Similar structure but lacks the chlorine atom.
4-Methyl-2-nitroaniline: Similar structure but lacks the chlorine atom and has the nitro group at a different position.
Uniqueness
4-Chloro-2-methyl-3-nitroaniline is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. This unique structure makes it valuable in the synthesis of specialized organic compounds and materials .
Properties
IUPAC Name |
4-chloro-2-methyl-3-nitroaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-4-6(9)3-2-5(8)7(4)10(11)12/h2-3H,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTHQISDMJUSCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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